molecular formula C17H12O3 B4617235 3-(2-methoxybenzylidene)-1H-indene-1,2(3H)-dione

3-(2-methoxybenzylidene)-1H-indene-1,2(3H)-dione

Cat. No.: B4617235
M. Wt: 264.27 g/mol
InChI Key: ZUGZSFRFGDYCST-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxybenzylidene)-1H-indene-1,2(3H)-dione is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.078644241 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Organic Synthesis Building Blocks : The methoxybenzylidene derivatives of dimethyl dioxane dione and their reactions with nucleophiles have been studied to prepare structural blocks for synthesizing various structures. These derivatives can serve as key intermediates in the synthesis of complex molecules (Tetere et al., 2011).
  • Crystal Structure Analysis : The crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was determined using X-ray crystallography, highlighting its utility in structural chemistry studies (Wulan Zeng).

Biological Activity

  • Inhibitory Activity Against Viral Proteases : Arylidene indan-1,3-diones synthesized through ZrOCl2 catalyzed reactions showed inhibitory activity against West Nile Virus NS2B-NS3 protease, demonstrating potential therapeutic applications (Oliveira et al., 2018).
  • Leishmanicidal and Cytotoxic Activities : Certain 2-arylidene indan-1,3-diones exhibited significant leishmanicidal and cytotoxic activities against leukemia cell lines, providing insights into their mode of action for potential therapeutic use (de Souza et al., 2021).

Non-Linear Optical Properties

  • Third-Order Optical Non-Linearity : Novel styryl dyes based on arylmethylene-1,3-indandione showed significant third-order non-linear optical properties, indicating their potential for application in non-linear optical devices (Shettigar et al., 2009).

Properties

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-20-15-9-5-2-6-11(15)10-14-12-7-3-4-8-13(12)16(18)17(14)19/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGZSFRFGDYCST-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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